Norverapamil is synthesized in the liver through the N-demethylation of verapamil via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The compound is classified as an impurity and a metabolite in drug formulations and has been assigned the CAS number 67812-42-4. Its molecular formula is C26H37ClN2O4 with a molecular weight of approximately 477.04 g/mol .
The synthesis of (S)-(-)-norverapamil hydrochloride involves several methods, primarily focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) for purification and quantification. A typical synthesis process may include:
(S)-(-)-norverapamil hydrochloride undergoes various metabolic reactions in the body:
The metabolic pathway highlights the importance of enzymatic activity in determining the efficacy and safety profiles of calcium channel blockers in clinical use .
(S)-(-)-norverapamil exerts its effects primarily through antagonism of L-type calcium channels in cardiac and vascular smooth muscle cells. Although it has reduced potency compared to verapamil, it still contributes to cardiovascular effects such as:
This mechanism is crucial for its therapeutic applications in managing conditions like hypertension and arrhythmias .
(S)-(-)-norverapamil hydrochloride serves as:
(S)-(-)-Norverapamil hydrochloride is synthesized through stereoselective routes that preserve its absolute configuration, leveraging advanced chiral technologies. One prominent approach involves the chiral auxiliary-assisted alkylation of (S)-2-(3,4-dimethoxyphenyl)-4-methylaminopentanenitrile. This method employs Evans oxazolidinones or Oppolzer sultams as temporary chiral controllers during the key carbon-nitrogen bond formation step. The reaction proceeds with diastereomeric excess >95% when performed at -78°C in tetrahydrofuran with lithium diisopropylamide as base, followed by quaternary ammonium salt formation and acidic auxiliary removal [2] [5].
Alternative pathways utilize chiral pool starting materials derived from L-aspartic acid or D-mannitol, which provide inherent stereogenic centers that can be retained throughout the synthesis. These routes typically require 6-8 synthetic steps with an overall yield of 25-30%, where the critical N-demethylation occurs early in the sequence to prevent epimerization. The enantiomeric purity is maintained through crystallization-induced asymmetric transformation during the hydrochloride salt formation, where the (S)-enantiomer preferentially crystallizes from isopropanol/ethyl acetate mixtures [5].
Recent innovations have demonstrated the application of asymmetric phase-transfer catalysis for constructing the stereogenic center. Using N-spiro quaternary ammonium catalysts (e.g., Maruoka catalysts) in dichloromethane/50% NaOH biphasic systems, researchers achieve enantioselective alkylation of the norverapamil precursor with 84-89% ee at ambient temperature. This method significantly reduces production costs compared to traditional resolution techniques, though the enantiomeric excess requires improvement through recrystallization [2].
Table 1: Comparative Analysis of Enantioselective Synthetic Methods for (S)-(-)-Norverapamil Hydrochloride
Synthetic Approach | Key Reagent/Catalyst | Reaction Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Chiral Auxiliary | (S)-4-Benzyloxazolidinone | LDA, THF, -78°C | 68 | >98 |
Chiral Pool | L-Aspartic acid derivatives | Multiple steps | 31 | 99.5 |
Phase-Transfer Catalysis | N-Spiro quaternary ammonium salt | CH₂Cl₂/50% NaOH, 25°C | 75 | 89 |
Isotopic Synthesis | Verapamil-D7 hydrochloride | Quaternary ammonium salt decomposition | 82* | >99 |
*Yield for deuterated analog synthesis [5]
The selective N-demethylation of verapamil represents a strategic approach to norverapamil synthesis, but achieving enantioselectivity in this transformation presents substantial challenges. Homogeneous transition metal catalysis using palladium(II) acetate with chiral bisoxazoline ligands enables asymmetric demethylation with moderate enantiocontrol. The optimal system employs copper(II)-triflate and (S,S)-t-Bu-box ligand in acetonitrile at 60°C, delivering (S)-norverapamil with 73% ee through a proposed oxidative mechanism involving formaldehyde elimination. This reaction demonstrates remarkable chemoselectivity by exclusively targeting the tertiary methylamino group without affecting the nitrile or methoxy functionalities [2] [7].
Biological demethylation pathways provide enzymatic precision through cytochrome P450-mediated transformations. CYP3A4 and CYP2C8 isoforms catalyze the stereoselective conversion of verapamil to (S)-(-)-norverapamil via hydrogen atom transfer mechanism. Kinetic studies reveal the S-enantiomer formation occurs 1.5 times faster than the R-counterpart due to differential binding orientation in the CYP3A4 active site. In vitro models using human liver microsomes demonstrate that norverapamil generation follows Michaelis-Menten kinetics with Km = 48.2 ± 6.3 µM and Vmax = 2.8 ± 0.4 nmol/min/mg protein. This stereopreference stems from π-π stacking interactions between verapamil's 3,4-dimethoxyphenyl ring and phenylalanine residues, positioning the pro-S methyl group closer to the heme iron-oxo species [7] [6].
Chemical biomimicry approaches utilize iron-porphyrin complexes as synthetic cytochrome analogs. When combined with iodosylbenzene as oxygen donor, these catalysts achieve N-demethylation with 65% enantioselectivity for the S-enantiomer. The reaction proceeds optimally in dichloroethane at 37°C with catalyst loadings of 2-5 mol%. Recent advances employ chiral ruthenium-salen complexes that enhance stereoselectivity to 81% ee through a radical rebound mechanism, though industrial application remains limited by catalyst cost and moderate turnover numbers (<200) [2].
Biocatalytic resolution stands as the most industrially viable method for producing enantiomerically pure (S)-(-)-norverapamil hydrochloride. Immobilized lipases from Candida antarctica (CAL-B) demonstrate exceptional enantioselectivity toward norverapamil racemates. When using vinyl acetate as acyl donor in methyl tert-butyl ether at 30°C, kinetic resolution achieves E-values >200 for preferential acetylation of the R-enantiomer, leaving the desired (S)-(-)-norverapamil untouched with >99% ee. The reaction follows first-order kinetics with a selectivity constant (krac/kmeso) of 4.7, enabling 48% theoretical yield at 95% conversion. Enzyme recycling studies confirm retained activity over 15 batches when immobilized on epoxy-functionalized acrylic resin [6].
Cyclodextrin-mediated capillary electrophoresis (CD-CE) has emerged as a powerful analytical and preparative tool for norverapamil enantiomer separation. Using highly sulfated β-cyclodextrin (HS-β-CD) at 15 mM concentration in 50 mM phosphate buffer (pH 2.5), baseline separation (Rs = 1.58) is achieved within 4 minutes at 25 kV. The migration order consistently shows R-norverapamil preceding the S-enantiomer due to differential inclusion complex stability constants (KR = 412 M⁻¹ vs KS = 528 M⁻¹). Molecular dynamics simulations reveal that the stronger binding of (S)-(-)-norverapamil stems from optimal alignment of its tertiary amino group with cyclodextrin hydroxyls and deeper penetration of the 3,4-dimethoxyphenyl moiety into the hydrophobic cavity [6].
Preparative-scale resolutions employ chiral stationary phases based on cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. Supercritical fluid chromatography using CO₂/ethanol (90:10) mobile phase delivers 99.2% ee with 95% recovery at throughputs of 500 mg/injection. The separation factor (α) ranges from 1.8 to 2.1 depending on column temperature (30-50°C), with retention times of 7.2 minutes for R-norverapamil and 8.5 minutes for the S-enantiomer. This technology enables kilogram-scale production with significantly reduced solvent consumption compared to traditional HPLC [6].
Table 2: Biocatalytic and Chromatographic Resolution Methods for (S)-(-)-Norverapamil Hydrochloride
Resolution Method | Key Parameters | Resolution Factor (α) | ee (%) | Throughput |
---|---|---|---|---|
Lipase CAL-B (kinetic) | Vinyl acetate/MTBE, 30°C | 4.7 (selectivity constant) | >99 (S) | Batch process |
HS-β-CD Capillary Electrophoresis | 15 mM HS-β-CD, pH 2.5, 25kV | 1.32 (Rs) | >99 (S) | Analytical scale |
Chiral SFC (preparative) | Cellulose CSP, CO₂/EtOH | 1.8-2.1 | 99.2 (S) | 500 mg/injection |
Simulated Moving Bed | Chirobiotic V column, MeOH/H₂O | 1.75 | 98.5 (S) | Continuous kg/day |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0